molecular formula C9H6BrClFNO B11844585 6-Bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one

6-Bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one

Cat. No.: B11844585
M. Wt: 278.50 g/mol
InChI Key: QMYIIGYQZQACSR-UHFFFAOYSA-N
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Description

6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the isoquinolinone core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Cyclization: The formation of the isoquinolinone ring structure is often accomplished through cyclization reactions involving suitable precursors and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate solvents, reaction conditions, and purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents can be used under appropriate conditions (e.g., temperature, solvent) to achieve substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.

    Coupling Reactions: Palladium catalysts and suitable ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex, multi-ring structures.

Scientific Research Applications

6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-chloro-4-fluoro-isoquinoline: Lacks the dihydro and isoquinolinone features but shares the halogenation pattern.

    7,8-dihydro-5(6H)-isoquinolinone: Lacks the halogen atoms but retains the core isoquinolinone structure.

    6-bromo-3-chloro-4-fluoro-quinolinone: Similar halogenation pattern but with a quinolinone core instead of isoquinolinone.

Uniqueness

6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone is unique due to the specific combination of bromine, chlorine, and fluorine atoms attached to the isoquinolinone core. This unique structure imparts distinct chemical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H6BrClFNO

Molecular Weight

278.50 g/mol

IUPAC Name

6-bromo-3-chloro-4-fluoro-7,8-dihydro-6H-isoquinolin-5-one

InChI

InChI=1S/C9H6BrClFNO/c10-5-2-1-4-3-13-9(11)7(12)6(4)8(5)14/h3,5H,1-2H2

InChI Key

QMYIIGYQZQACSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(C(=C2C(=O)C1Br)F)Cl

Origin of Product

United States

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